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Compound of Interest

4-(Difluoromethoxy)-1,3-
Compound Name:
benzothiazol-2-amine

CAS No.: 1038981-17-7

Cat. No.: B1414929

Get Quote

Executive Summary: The Privileged Scaffold

The 2-aminobenzothiazole (2-ABT) core is a "privileged scaffold" in medicinal chemistry due to
its ability to mimic purine bases and interact with diverse biological targets, including kinases,
DNA gyrases, and glutamate receptors. Its planar, bicyclic heteroaromatic structure offers a rich
electronic profile: a basic endocyclic nitrogen (pKa ~4.5) serving as a hydrogen bond acceptor,
and an exocyclic amine serving as a hydrogen bond donor.

This guide deconstructs the 2-ABT scaffold to provide a rational roadmap for lead optimization,
specifically targeting anticancer (PISBK/mTOR inhibition) and antimicrobial (DNA gyrase
inhibition) pathways.

Chemical Space & Numbering
To understand the SAR, we must first define the vector space of the molecule.

e Positions 4, 5, 6, 7 (Benzenoid Ring): Hydrophobic pocket interactions. Modulation of
lipophilicity (LogP) and metabolic stability.
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e Position 1 (Sulfur): Contributes to aromaticity and lipophilicity; susceptible to oxidation (S-
oxides).

» Position 3 (Endocyclic Nitrogen): Critical H-bond acceptor (e.g., binding to the hinge region
of kinases).

e Position 2 (Exocyclic Amine): The primary vector for derivatization (amides, ureas, Schiff
bases) to reach solvent-exposed regions or specificity pockets.

Visualizing the General SAR

The following diagram maps the functional impact of substitutions at key positions.
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Figure 1: General Structure-Activity Relationship map of the 2-aminobenzothiazole scaffold.
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SAR Deep Dive: Analysis by Position
The C2-Amino Group (The "Head")

The exocyclic amine is the most versatile handle for synthesis.

o Free Amine (-NH2): Often metabolically unstable (N-acetylation) and has poor membrane
permeability.

» Acylation (Amides): Converting the amine to an amide often improves metabolic stability and
activity against resistant bacterial strains. For example, N-acyl derivatives show enhanced
affinity for the ATP-binding pocket of DNA gyrase B.

» Urea/Thiourea Linkers: These provide additional hydrogen bond donors/acceptors. In
anticancer applications (e.g., VEGFR-2 inhibitors), a urea linker facilitates binding to the
DFG-out conformation of the kinase.

o Schiff Bases (-N=CH-Ar): Common in antimicrobial research. The azomethine linkage
restricts conformation and can chelate metal ions, which is toxic to bacterial pathogens.

The Benzene Ring (Positions 4, 5, 6, 7)

o C6-Position (The Critical Pharmacophore): This is the most sensitive position for SAR.

o Electron-Withdrawing Groups (EWG): Substituents like -F, -Cl, -NO2, and -OCF3 at C6
generally increase potency.

» Case Study:Riluzole (6-trifluoromethoxy-2-aminobenzothiazole) utilizes the -OCF3
group to enhance lipophilicity and blood-brain barrier (BBB) penetration, crucial for its
ALS indication.

o Bulky Groups: Large substituents (e.g., benzyloxy) at C6 shift specificity towards fungal
targets (e.g., Candida albicans) by occupying hydrophobic pockets in fungal enzymes that
are absent in mammalian homologs.

o C4/C5/C7 Positions: Substitutions here are often tolerated but less impactful than C6.
However, 4-substitution can induce steric clashes that twist the molecule, potentially
disrupting planarity required for DNA intercalation.
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Therapeutic Case Studies & Data
Anticancer Activity: PIBK/ImTOR Pathway

2-ABT derivatives function as ATP-competitive inhibitors. The endocyclic Nitrogen (N3) binds to
the hinge region of the kinase (e.g., PI3K, mTOR), while the C2-substituent extends into the
solvent-exposed region or the ribose-binding pocket.

Key Data Summary:

Compound Substitutio Substitutio IC50 ]
Target Cell Line
Code n (C2) n (C6) (MM/n)
OMS5 4-nitroaniline H Lung Cancer 22.13 uM A549
Compound ] )
54 Proprietary Proprietary PI3Ka 1.03 nM MCF-7
Compound Urea-linked
H VEGFR-2 0.50 uM HUVEC
19 aryl
Glutamate
Riluzole -NH2 -OCF3 N/A Melanoma*
Release

*Note: Riluzole is repurposable for melanoma due to glutamate signaling suppression in
tumors.

Mechanism of Action: Kinase Inhibition

The following diagram illustrates the intervention point of 2-ABT derivatives within the
PISK/AkKt/mTOR proliferative pathway.
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Figure 2: Mechanism of action showing 2-ABT derivatives blocking the PI3BK/mTOR signaling
cascade.

Experimental Protocols
Synthesis: The Hugerschoff Method (Standard)
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This protocol describes the synthesis of a 6-substituted 2-aminobenzothiazole. This method is
preferred for its reliability and use of inexpensive reagents.

Reagents:

Para-substituted aniline (e.g., 4-fluoroaniline)

Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (NH4SCN)

Bromine (Br2)[1]

Glacial Acetic Acid[1]
Protocol:

o Preparation: Dissolve 0.1 mol of the para-substituted aniline in 50 mL of glacial acetic acid in
a round-bottom flask equipped with a magnetic stirrer.

e Thiocyanate Addition: Add 0.1 mol of KSCN to the solution. Stir until completely dissolved.

» Bromination (Critical Step): Cool the reaction mixture to <10°C using an ice bath. Add a
solution of bromine (0.1 mol) in 20 mL glacial acetic acid dropwise.

o Why: Controlling temperature prevents over-bromination of the benzene ring.

» Cyclization: After addition, remove the ice bath and stir at room temperature for 2 hours.
Then, reflux the mixture for 2-4 hours to ensure complete cyclization.

o Work-up: Pour the reaction mixture into crushed ice. A solid precipitate (the hydrobromide
salt) will form.

o Neutralization: Basify the slurry with 20% Ammonium Hydroxide (NH4OH) to pH ~10 to
liberate the free amine.

 Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Substituted Mix with KSCN Add Br2 Reflux Neutralize 2-Aminobenzothiazole
Aniline in AcOH (<10°C) (Cyclization) (NH40H) Derivative
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Figure 3: Workflow for the Hugerschoff synthesis of 2-aminobenzothiazole derivatives.

Biological Validation: MTT Assay (Anticancer)

To validate the antiproliferative activity of synthesized derivatives.[2]
o Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at

cells/well. Incubate for 24h at 37°C.

o Treatment: Treat cells with serial dilutions of the 2-ABT derivative (e.g., 0.1 uM to 100 uM).
Include DMSO control.

« Incubation: Incubate for 48-72 hours.
o Dye Addition: Add 10 pL of MTT reagent (5 mg/mL) to each well. Incubate for 4h.
e Solubilization: Remove media and add DMSO to dissolve formazan crystals.

o Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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